

In-Depth Technical Guide: CP-944629 (CAS Number 668990-94-1)

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Compound of Interest		
Compound Name:	CP-944629	
Cat. No.:	B1669577	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

 ${
m CP-944629}$ is a potent and selective small-molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38 α). This document provides a comprehensive technical overview of ${
m CP-944629}$, including its mechanism of action, pharmacological properties, and key preclinical data. Detailed experimental methodologies for relevant assays are described, and quantitative data are presented in structured tables for clarity. Signaling pathway and experimental workflow diagrams are provided to facilitate a deeper understanding of its biological context and evaluation process. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of p38 α inhibition.

Introduction

CP-944629, with CAS number 668990-94-1, has been identified as a highly potent and selective inhibitor of p38 α kinase. The p38 MAPK pathway plays a crucial role in cellular responses to inflammatory cytokines and environmental stress, making it a key target in various inflammatory diseases and other pathological conditions. By selectively targeting p38 α , **CP-944629** offers a promising therapeutic strategy for mitigating the downstream effects of this signaling cascade, such as the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF- α).



Initial investigations have also suggested a potential role for **CP-944629** in other therapeutic areas, including oncology and spinal muscular atrophy (SMA), although the latter application is less established. This guide will delve into the available technical data to provide a thorough understanding of this investigational compound.

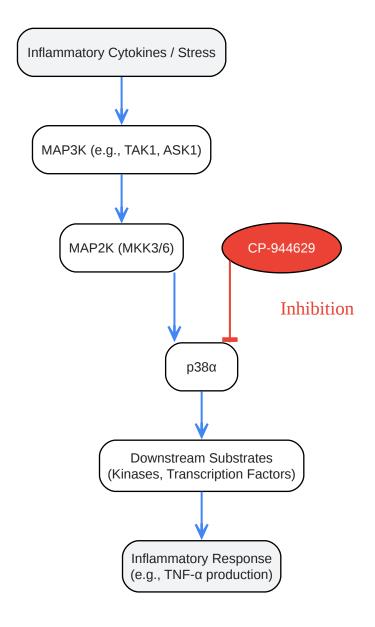
Mechanism of Action

CP-944629 exerts its pharmacological effect through the direct inhibition of the p38 α kinase. The p38 MAPK signaling cascade is a three-tiered pathway involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK). Upon activation by upstream stimuli such as inflammatory cytokines (e.g., TNF- α , IL-1 β) or cellular stress, MAP3Ks phosphorylate and activate MAP2Ks (MKK3 and MKK6), which in turn dually phosphorylate and activate p38 α on threonine and tyrosine residues within a conserved TGY motif.

Activated p38 α then phosphorylates a variety of downstream substrates, including other kinases and transcription factors. This leads to the regulation of gene expression and the production of inflammatory mediators. **CP-944629**, by binding to the ATP-binding pocket of p38 α , prevents the phosphorylation of its downstream targets, thereby attenuating the inflammatory response.

Below is a diagram illustrating the p38 MAPK signaling pathway and the point of inhibition by **CP-944629**.





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Caption: p38 MAPK Signaling Pathway and Inhibition by CP-944629.

Pharmacological Profile Potency and Selectivity

CP-944629 is a highly potent inhibitor of p38 α . In vitro kinase assays have demonstrated its ability to inhibit the enzyme at nanomolar concentrations. Furthermore, it exhibits excellent selectivity for p38 α over other related kinases, which is a critical attribute for minimizing off-target effects.



Parameter	Value	Assay System
ρ38α ΙC50	1.8 nM	In vitro kinase assay
p38y IC50	>10 μM	In vitro kinase assay
p38δ IC50	>10 μM	In vitro kinase assay
Selectivity Panel	No significant inhibition of 26 other kinases at concentrations up to 10 μM	Kinase selectivity profiling

Table 1: In Vitro Potency and Selectivity of CP-944629.

Cellular Activity

The inhibitory effect of **CP-944629** on p38 α translates to potent activity in cellular assays. It effectively inhibits the production of TNF- α in response to lipopolysaccharide (LPS) stimulation in both human whole blood and isolated peripheral blood mononuclear cells (PBMCs).

Parameter	Value	Cell System
TNF-α IC50	63 nM	Human whole blood
TNF-α IC50	8.3 nM	Human isolated mononuclear cells

Table 2: Cellular Activity of **CP-944629** in TNF- α Production Assays.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of **CP-944629**. Oral administration of the compound effectively inhibits LPS-induced TNF- α production in rats.

Parameter	Value	Animal Model
ED50 (p.o.)	0.1 mg/kg	Rat

Table 3: In Vivo Efficacy of CP-944629.



Preclinical Pharmacokinetics

CP-944629 has shown favorable pharmacokinetic properties in preclinical species, including good oral bioavailability.

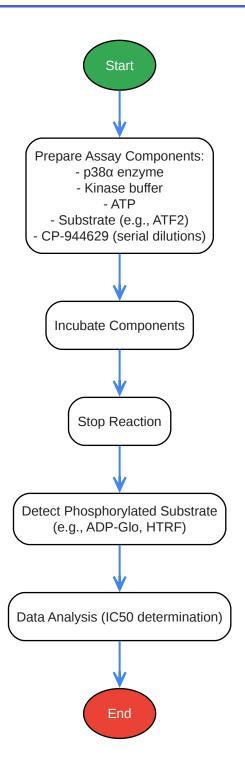
Species	Oral Bioavailability (F%)
Rat	54%
Monkey	66%

Table 4: Oral Bioavailability of CP-944629 in Preclinical Species.

Experimental Protocols In Vitro p38α Kinase Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against p38 α kinase.





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Caption: General Workflow for an In Vitro p38α Kinase Assay.

Methodology:

• Reagent Preparation:



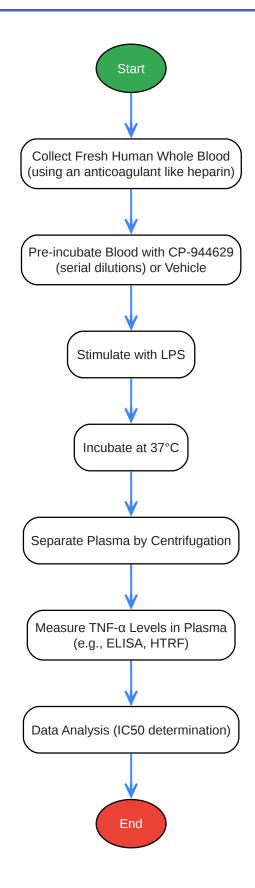
- Prepare a stock solution of **CP-944629** in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the compound stock to achieve the desired concentration range.
- Prepare the kinase reaction buffer containing a buffer (e.g., Tris-HCl), MgCl₂, DTT, and BSA.
- Dilute the p38α enzyme and its substrate (e.g., a peptide substrate like ATF2) in the kinase buffer.
- Prepare the ATP solution in the kinase buffer.
- · Assay Procedure:
 - Add the diluted compound or vehicle control to the wells of a microplate.
 - Add the p38α enzyme and substrate mixture to the wells.
 - Initiate the kinase reaction by adding the ATP solution.
 - Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
- Detection and Analysis:
 - Stop the reaction by adding a suitable stop reagent (e.g., EDTA).
 - Detect the amount of phosphorylated substrate using a suitable detection method, such as ADP-Glo™ which measures ADP formation, or a technology like HTRF® that uses specific antibodies to detect the phosphorylated product.
 - Measure the signal using a plate reader.
 - Calculate the percent inhibition for each compound concentration relative to the vehicle control.
 - Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.



TNF-α Release Assay in Human Whole Blood

This protocol outlines a general procedure for measuring the inhibitory effect of a compound on LPS-induced TNF- α production in human whole blood.





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Caption: General Workflow for a TNF- α Release Assay in Human Whole Blood.



Methodology:

- Sample and Compound Preparation:
 - Collect fresh human whole blood into tubes containing an anticoagulant (e.g., heparin).
 - Prepare serial dilutions of CP-944629 in a suitable vehicle.
- Assay Procedure:
 - In a 96-well plate, add the diluted compound or vehicle control.
 - Add the fresh whole blood to each well.
 - Pre-incubate the plate for a short period (e.g., 30 minutes) at 37°C.
 - Add lipopolysaccharide (LPS) to each well to stimulate TNF-α production (final concentration typically 10-100 ng/mL).
 - Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C in a humidified incubator with 5% CO₂.
- Measurement and Analysis:
 - Centrifuge the plate to pellet the blood cells.
 - Carefully collect the plasma supernatant.
 - Measure the concentration of TNF-α in the plasma samples using a commercially available ELISA kit or a homogeneous assay technology like HTRF®, following the manufacturer's instructions.
 - Calculate the percent inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated vehicle control.
 - Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.



Potential Therapeutic Applications

The primary therapeutic rationale for a p38 α inhibitor like **CP-944629** is in the treatment of inflammatory diseases. Given its potent inhibition of TNF- α production, it could be explored for conditions such as rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).

The mention of its potential use in cancer and spinal muscular atrophy suggests broader investigational avenues. In oncology, $p38\alpha$ has been implicated in processes like cell survival, migration, and invasion. For spinal muscular atrophy, the connection is less direct but may involve modulation of pathways that affect motor neuron survival or the expression of the SMN protein. However, further preclinical data are needed to substantiate these potential applications.

Conclusion

CP-944629 is a potent, selective, and orally bioavailable inhibitor of p38 α kinase. Its strong inhibitory effect on TNF- α production in both in vitro and in vivo models highlights its potential as a therapeutic agent for inflammatory diseases. The comprehensive data presented in this guide, including its pharmacological profile and detailed experimental methodologies, provide a solid foundation for further research and development of this compound. Future studies should focus on elucidating its efficacy in various disease models, further characterizing its safety profile, and exploring its potential in other therapeutic areas. As of the current date, there is no publicly available information on clinical trials for **CP-944629**.

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